6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a unique structure combining an oxazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3-hydroxypyridine and 4-chlorobenzoic acid.
Cyclization: These starting materials undergo a cyclization reaction to form the oxazole ring. This step often requires a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for developing new antibiotics .
Medicine
In medicine, the compound’s potential anticancer properties are being explored. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In cancer cells, it may inhibit key enzymes involved in cell cycle regulation, leading to apoptosis or cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid
- 6-cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Uniqueness
Compared to similar compounds, 6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the 2-chlorophenyl group enhances its antimicrobial properties, while the methyl group at the 3-position contributes to its stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
6-(2-chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c1-7-12-9(14(18)19)6-11(16-13(12)20-17-7)8-4-2-3-5-10(8)15/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYKXDMMRJUXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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